Cas no 1617-68-1 (Lupeol acetate)
Lupeol acetate Chemical and Physical Properties
Names and Identifiers
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- (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-Hexamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-yl acetate
- Lupeol acetate
- [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
- Lup-20(29)-en-3-ol,acetate, (3b)-
- LUPEOL ACETATE(RG)
- (3beta)-lup-20(29)-en-3-yl acetate
- 3-acetoxy-28-deoxobetulin
- 3-Acetyllupeol
- 3-O-acetyl-lupeol
- lup-20(29)-en-3-yl acetate
- LUPENYL ACETATE
- Lupeyl acetate
- NSC 281806
- Aids076591
- Aids-076591
- 3-O-Acetyllupeol
- Lupeol 3-acetate
- [(1R,3As,5aR,5bR,7aS,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,
- NSC-281806
- LMPR0106130002
- AKOS040760532
- LUPEOL ACETATE [MI]
- LUP-20(30)-EN-3.BETA.-OL, ACETATE
- [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
- Lup-20(29)-en-3beta-ol, acetate
- CHEBI:69744
- 1617-68-1
- C08630
- Q27104976
- MFCD00017362
- CS-0090571
- SCHEMBL936136
- 3.BETA.-OAC-20(29)-LUPENE
- WJ3A89G0H6
- Lup-20(29)-en-3-ol, acetate, (3.beta.)-
- Lup-20(29)-en-3.beta.-ol, acetate
- Acetic acid (1R,3aR,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-isopropenyl-3a,5a,5b,8,8,11a-hexamethyl-eicosahydro-cyclopenta[a]chrysen-9-yl ester
- HY-126114
- UNII-WJ3A89G0H6
- CHEMBL453802
- LUP-20(29)-EN-3.BETA.-YL ACETATE
- EINECS 216-575-8
- CLERODOL ACETATE
- Lup-20(29)-en-3-ol, acetate, (3beta)-
- MS-28664
- NS00045939
- FT-0603565
- Lupeol, acetate
- AKOS000588718
- 3-(Dodecanoylamino)benzoicacid
- Lup-20(29)-en-3-yl acetate #
- NSC281806
- ODSSDTBFHAYYMD-UHFFFAOYSA-N
- DTXSID70936584
- AKOS024286294
- 20(29)-Lupenol acetate
- (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-icosahydro-1H-cyclopenta[a]chrysen-9-yl acetate
- Lupeol acetate 3-O-acetyllupeol
- ConMedNP.138
- (1r,3ar,5ar,5br,7ar,9s,11ar,11br,13as,13bs)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate
- Lupeyl acetic acid
- 3BETA-OAC-20(29)-LUPENE
- Acetyllupeol
- LUP-20(30)-EN-3BETA-OL, ACETATE
- LUP-20(29)-EN-3BETA-YL ACETATE
- Lupeol acetic acid
- ODSSDTBFHAYYMD-YOJQYFTNSA-N
-
- MDL: MFCD00017362
- Inchi: 1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,29+,30-,31+,32+/m0/s1
- InChI Key: ODSSDTBFHAYYMD-YOJQYFTNSA-N
- SMILES: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@H]3[C@H](C(=C)C)CC[C@]3(C)CC[C@@]12C
Computed Properties
- Exact Mass: 468.39700
- Monoisotopic Mass: 468.396730897 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 34
- Rotatable Bond Count: 3
- Complexity: 872
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.4
- Topological Polar Surface Area: 26.3
- Molecular Weight: 468.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder
- Density: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 222 ºC
- Boiling Point: 502.7°C at 760 mmHg
- Flash Point: 254.7±9.0 °C
- Solubility: Insuluble (3.2E-6 g/L) (25 ºC),
- PSA: 26.30000
- LogP: 8.59560
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Lupeol acetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Lupeol acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L213825-1mg |
Lupeol acetate |
1617-68-1 | 1mg |
$ 90.00 | 2022-06-04 | ||
| TRC | L213825-2.5mg |
Lupeol acetate |
1617-68-1 | 2.5mg |
$ 120.00 | 2022-06-04 | ||
| TRC | L213825-5mg |
Lupeol acetate |
1617-68-1 | 5mg |
$ 290.00 | 2022-06-04 | ||
| abcr | AB166435-100 mg |
Lupeol acetate |
1617-68-1 | 100 mg |
€233.50 | 2023-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-5 mg |
Lupeol acetate |
1617-68-1 | 5mg |
¥2217.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-10 mg |
Lupeol acetate |
1617-68-1 | 10mg |
¥3325.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-25 mg |
Lupeol acetate |
1617-68-1 | 25mg |
¥5985.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-50 mg |
Lupeol acetate |
1617-68-1 | 50mg |
¥8977.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-100 mg |
Lupeol acetate |
1617-68-1 | 100MG |
¥13465.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1890-200 mg |
Lupeol acetate |
1617-68-1 | 200mg |
¥19987.00 | 2022-04-26 |
Lupeol acetate Suppliers
Lupeol acetate Related Literature
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Dalia I. Hamdan,Samia S. Hafez,Wafaa H. B. Hassan,Mai M. Morsi,Heba M. A. Khalil,Yasmine H. Ahmed,Omar A. Ahmed-Farid,Riham A. El-Shiekh RSC Adv. 2022 12 3476
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José-Luis Giner,Ju Feng Org. Biomol. Chem. 2017 15 2823
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Fidele Ntie-Kang,Joseph N. Yong RSC Adv. 2014 4 61975
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Nguyen Quang Hop,Ninh The Son RSC Adv. 2022 12 19171
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Yueqiu Liu,Wen Zheng,Lu Zhang,Liqiang Hu,Xin Liu,Jingqiu Cheng,Guoliang Li,Meng Gong Food Funct. 2022 13 7871
Additional information on Lupeol acetate
Lupeol Acetate (CAS No. 1617-68-1): An Overview of Its Properties, Applications, and Recent Research
Lupeol acetate (CAS No. 1617-68-1) is a naturally occurring triterpenoid compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is derived from lupeol, a triterpene found in various plants, including olive leaves, mangoes, and aloe vera. The acetylation of lupeol results in lupeol acetate, which enhances its solubility and stability, making it more suitable for various pharmaceutical and cosmetic formulations.
The chemical structure of lupeol acetate is characterized by a complex arrangement of carbon atoms in a triterpenoid framework. Specifically, it consists of a tetracyclic skeleton with an acetate group attached to the hydroxyl group at the C-3 position. This structural feature contributes to its unique biological properties and has been the subject of extensive research to understand its mechanisms of action and potential therapeutic benefits.
Recent studies have highlighted the multifaceted biological activities of lupeol acetate. One of the most notable areas of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that lupeol acetate can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Inflammation Research (2022) reported that lupeol acetate significantly reduced inflammation in a mouse model of colitis.
In addition to its anti-inflammatory effects, lupeol acetate has shown potential as an antioxidant. Oxidative stress is a key factor in the development of various diseases, including cancer and neurodegenerative disorders. Research has indicated that lupeol acetate can scavenge free radicals and protect cells from oxidative damage. A study published in the Oxidative Medicine and Cellular Longevity (2021) found that lupeol acetate exhibited strong antioxidant activity in both cell culture and animal models.
The anticancer properties of lupeol acetate have also been extensively investigated. Several studies have reported that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. A notable study published in the Cancer Letters (2020) demonstrated that lupeol acetate inhibited the growth of human breast cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Beyond its therapeutic applications, lupeol acetate has found use in cosmetic formulations due to its skin benefits. It has been shown to improve skin hydration, reduce wrinkles, and enhance skin elasticity. These properties make it an attractive ingredient for anti-aging skincare products. A study published in the Cosmetics Journal (2023) evaluated the efficacy of a topical cream containing lupeol acetate and found significant improvements in skin texture and appearance after 12 weeks of use.
The safety profile of lupeol acetate is another important aspect that has been studied. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are needed to fully establish its safety and efficacy in human subjects.
In conclusion, Lupeol acetate (CAS No. 1617-68-1)lupeol acetate
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